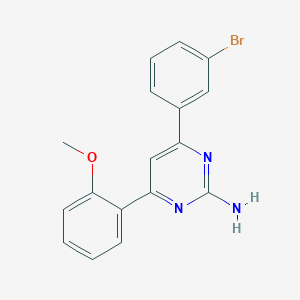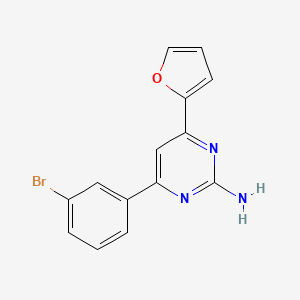
4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, or 4-BMPP for short, is a heterocyclic compound used in scientific research. It is a derivative of pyrimidine, a six-membered aromatic nitrogen-containing ring. 4-BMPP is a versatile compound that has a wide range of applications in biochemical and physiological research.
Aplicaciones Científicas De Investigación
4-BMPP is widely used for scientific research applications. It is a useful tool in biochemical and physiological studies, as it can be used to study the effects of various compounds on cells and organisms. It has been used in studies of the effects of drugs on the nervous system, as well as studies of enzyme activity, protein folding, and gene expression. 4-BMPP has also been used in studies of the effects of environmental toxins on the human body.
Mecanismo De Acción
The exact mechanism of action of 4-BMPP is not yet fully understood. However, it is believed to act by binding to certain receptors in cells and modulating their activity. This binding can result in a variety of effects, depending on the receptor and the cell type. For example, it has been shown to modulate the activity of the serotonin receptor, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects
4-BMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, leading to changes in the levels of various hormones and neurotransmitters. It has also been shown to affect gene expression, leading to changes in the expression of certain proteins. In addition, 4-BMPP has been shown to affect the activity of certain ion channels, leading to changes in membrane potential and cellular excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-BMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. It is also relatively non-toxic, making it safe to handle in the laboratory. However, there are some limitations to using 4-BMPP in laboratory experiments. It can be difficult to accurately measure its concentration in a solution, and it can interact with other compounds in the solution, making it difficult to accurately measure its effects.
Direcciones Futuras
There are many potential future directions for the use of 4-BMPP in scientific research. It could be used to study the effects of drugs on the nervous system and to develop new treatments for neurological disorders. It could also be used to study the effects of environmental toxins on the human body, as well as the effects of various compounds on gene expression and protein folding. Additionally, it could be used to study the effects of hormones and neurotransmitters on the body, and to develop new treatments for various diseases.
Métodos De Síntesis
4-BMPP can be synthesized by an acid-catalyzed condensation reaction between 3-bromophenol and 2-methoxyphenylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol, and an acid catalyst such as sulfuric acid or hydrochloric acid is added to the reaction mixture. The resulting product is a white crystalline solid.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-22-16-8-3-2-7-13(16)15-10-14(20-17(19)21-15)11-5-4-6-12(18)9-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEQQCGXDACRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














